molecular formula C17H16N4O3S2 B2362529 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034410-66-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2362529
CAS RN: 2034410-66-5
M. Wt: 388.46
InChI Key: PTLMGHUSTGDZPW-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of this compound involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . The molecular formula is C17H14N3O2Cl .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the benzoylation of substituted phenols under low temperature, and Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .


Physical And Chemical Properties Analysis

The compound has a melting point of 211–213°C . Its FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .

Scientific Research Applications

Antimicrobial and Antifungal Action

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to the compound , has demonstrated significant antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial agents (Sych et al., 2019).

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives, which are structurally similar, highlighted their potential in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them promising candidates as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Agents

Further research into N-ethyl-N-methylbenzenesulfonamide derivatives, which share a similar sulfonamide group, has demonstrated effective antimicrobial and antiproliferative properties. These properties suggest their potential use in treating infections and as agents in cancer therapy (Abd El-Gilil, 2019).

Diverse Biological Activities

Thiadiazoles, a core component of the compound, have shown a range of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticonvulsant behaviors. This diversity indicates a broad spectrum of potential applications in various therapeutic areas (Abdel-Wahab & Mohamed, 2011).

Human Carbonic Anhydrase Inhibition

A study on N-sulfonamide derivatives found that they can inhibit human carbonic anhydrases, which are enzymes involved in many physiological processes. This suggests potential therapeutic applications in disorders related to these enzymes (Mishra et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. For instance, it could be evaluated for its in vitro antiproliferative activities against various cancer cell lines . Additionally, its antimicrobial activity could be further investigated .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-21-8-7-11-9-12(5-6-14(11)21)15(22)10-18-26(23,24)16-4-2-3-13-17(16)20-25-19-13/h2-9,15,18,22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLMGHUSTGDZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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